D,L-Homotryptophan
Overview
Description
D,L-Homotryptophan, also known as this compound, is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Safety and Hazards
When handling D,L-Homotryptophan, it is advised to avoid contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided, and exposure should not be prolonged or repeated. Contaminated clothing should be removed and washed before reuse, and hands should be washed thoroughly after handling .
Mechanism of Action
Target of Action
D,L-Homotryptophan is a derivative of the amino acid tryptophan It’s known that tryptophan and its derivatives often interact with enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase (ido) .
Mode of Action
It’s known that tryptophan and its derivatives can influence the function of enzymes involved in tryptophan metabolism . For instance, N-methyl-tryptophan is a potent inhibitor of IDO
Biochemical Pathways
This compound, as a derivative of tryptophan, may be involved in the tryptophan metabolism pathway . Tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in tryptophan metabolism are reported in several diseases, making tryptophan metabolism a promising therapeutic target .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence how much of the compound reaches its target, how long it stays in the body, and how it’s eliminated .
Result of Action
This could potentially have effects on a range of biological processes, from immune response to neurological function .
Biochemical Analysis
Biochemical Properties
D,L-Homotryptophan is a fine chemical that is used as a building block in the synthesis of complex compounds . It has been used as a reagent, speciality chemical, and intermediate
Cellular Effects
This compound has been found to have a strong binding affinity to the FG loop of the T-cell receptor (TCR) C domains . This interaction alters T-cell signaling, which could have implications for immune responses .
Molecular Mechanism
Its strong binding affinity to the TCR C domains suggests that it may exert its effects through binding interactions with these biomolecules .
Metabolic Pathways
This compound is involved in the tryptophan metabolic pathways, which include the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Properties
IUPAC Name |
2-amino-4-(1H-indol-3-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-10(12(15)16)6-5-8-7-14-11-4-2-1-3-9(8)11/h1-4,7,10,14H,5-6,13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJZXDVMJPTFKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399986, DTXSID101300614 | |
Record name | D,L-Homotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Amino-1H-indole-3-butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6245-92-7, 26988-87-4 | |
Record name | α-Amino-1H-indole-3-butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6245-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D,L-Homotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Amino-1H-indole-3-butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.